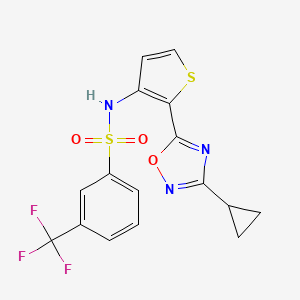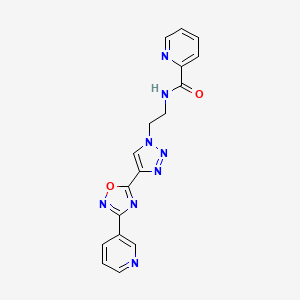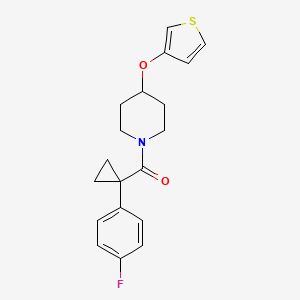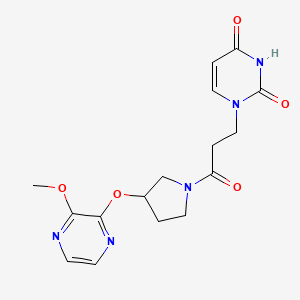![molecular formula C24H20ClFN4O2S B2506680 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105241-61-9](/img/structure/B2506680.png)
7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20ClFN4O2S and its molecular weight is 482.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been studied for their antimicrobial properties. For instance, some derivatives of this compound demonstrated significant antimicrobial activity against various microorganism strains, including both Gram-negative and Gram-positive bacteria, as well as fungi (Yurttaş et al., 2016). Another study synthesized new derivatives as antimicrobial agents, confirming their potential in this area through chemical and spectroscopic evidence (Fayed et al., 2014).
Synthesis and Characterization
The compound has been a subject of various synthesis and characterization studies. Research focused on synthesizing novel derivatives and analyzing their structure and properties. For example, Abdel-rahman et al. (1992) reported the synthesis of novel tetrahydroquinolino thieno[3,2-d]pyrimidine derivatives, providing insights into the structural aspects of these compounds (Abdel-rahman et al., 1992). Hafez et al. (2016) explored the synthesis of thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities, expanding the understanding of these compounds' potential uses (Hafez et al., 2016).
Antinociceptive and Anti-inflammatory Properties
Some derivatives of the compound have been evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. This research is crucial in exploring potential therapeutic applications of these compounds. For example, studies have synthesized and evaluated novel derivatives for these properties, indicating significant potential in the field of pain and inflammation management (Selvam et al., 2012).
Receptor Affinity and Antagonist Activity
There has been significant research into the receptor affinity and antagonist activity of related compounds. Studies have examined the interaction of these compounds with various receptors, such as serotonin receptors, providing valuable insights into their potential therapeutic uses (Modica et al., 1997).
Wirkmechanismus
Target of Action
The primary target of this compound is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, which are immune responses to environmental substances known as allergens .
Mode of Action
The compound acts as an antagonist at the histamine H1 receptor . It has a higher affinity for the H1 receptor than histamine itself , meaning it can effectively compete with histamine for binding to the receptor. By blocking the interaction of histamine with the H1 receptor, the compound prevents the allergic reactions that would normally be triggered by histamine .
Biochemical Pathways
The compound’s action on the H1 receptor affects the biochemical pathways involved in allergic reactions . When histamine binds to the H1 receptor, it triggers a cascade of biochemical events leading to the symptoms of an allergic reaction. By blocking the H1 receptor, the compound prevents this cascade from being initiated .
Pharmacokinetics
The compound’s effectiveness in vivo suggests that it has suitable adme properties for use as a therapeutic agent .
Result of Action
The compound’s action on the H1 receptor results in a reduction of allergic symptoms . In tests for anti-allergic activities, several derivatives of the compound exhibited significant effects on both allergic asthma and allergic itching . Some of these derivatives were found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the compound’s absorption and distribution . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one: plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain receptors, such as sigma receptors and serotonin receptors, which are involved in various physiological processes . The interactions between this compound and these receptors can modulate their activity, leading to changes in cellular signaling pathways and biochemical reactions.
Cellular Effects
The effects of 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the activity of monoamine transporters, which play a crucial role in neurotransmitter regulation . Additionally, this compound can impact the expression of genes involved in cellular stress responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to changes in their catalytic activity. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and reducing symptoms of certain disorders . At higher doses, it can cause toxic or adverse effects, including sedation and motor incoordination . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one: is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . Additionally, this compound can influence the levels of metabolites involved in energy production and cellular respiration.
Transport and Distribution
The transport and distribution of 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S/c25-17-3-1-16(2-4-17)20-14-33-23-22(20)27-15-30(24(23)32)13-21(31)29-11-9-28(10-12-29)19-7-5-18(26)6-8-19/h1-8,14-15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVJTDTFLYRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)
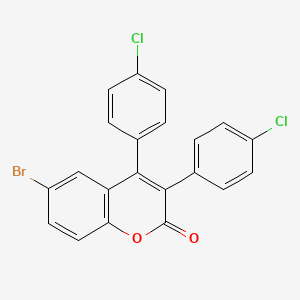
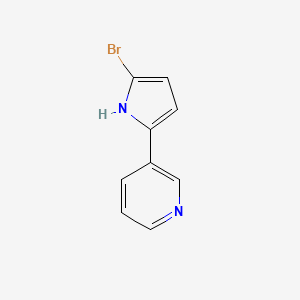
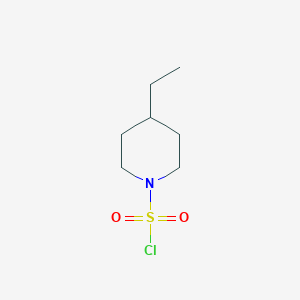
![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)

